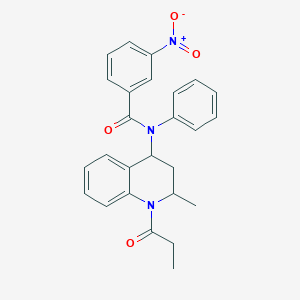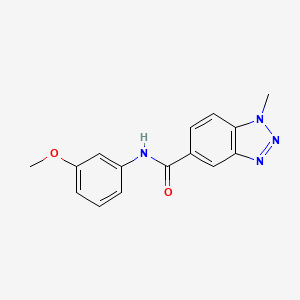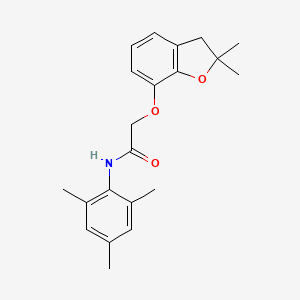
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide is a complex organic compound characterized by its unique structure, which includes a tetrahydroquinoline core, a nitrobenzamide moiety, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene under acidic conditions to form the tetrahydroquinoline ring.
Acylation: The tetrahydroquinoline intermediate is then acylated using 2-methylpropanoic anhydride in the presence of a base such as pyridine to introduce the 2-methyl-1-propanoyl group.
Nitration: The phenyl ring is nitrated using a mixture of concentrated nitric and sulfuric acids to introduce the nitro group.
Amidation: Finally, the nitrobenzoyl chloride is reacted with the tetrahydroquinoline derivative in the presence of a base to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amine using reagents such as hydrogen gas over a palladium catalyst or using tin(II) chloride in hydrochloric acid.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid, or iron powder in acetic acid.
Substitution: Halogenating agents like bromine or chlorine, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of quinoline N-oxides or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Introduction of various functional groups such as halides, alkyl, or alkoxy groups.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, although specific studies would be required to confirm these effects.
Industry
In materials science, the compound could be used in the development of novel materials with specific properties, such as polymers or coatings. Its structural features may impart desirable characteristics like thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitrobenzamide: Lacks the phenyl group, potentially altering its chemical and biological properties.
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-benzamide: Lacks the nitro group, which may reduce its reactivity and potential biological activity.
N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylacetamide: Has a different acyl group, which could affect its solubility and interaction with biological targets.
Uniqueness
The presence of both the nitro and phenyl groups in N-(2-methyl-1-propanoyl-1,2,3,4-tetrahydroquinolin-4-yl)-3-nitro-N-phenylbenzamide makes it unique compared to its analogs. These groups can significantly influence its chemical reactivity and biological activity, potentially making it more versatile in various applications.
Properties
Molecular Formula |
C26H25N3O4 |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
N-(2-methyl-1-propanoyl-3,4-dihydro-2H-quinolin-4-yl)-3-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C26H25N3O4/c1-3-25(30)27-18(2)16-24(22-14-7-8-15-23(22)27)28(20-11-5-4-6-12-20)26(31)19-10-9-13-21(17-19)29(32)33/h4-15,17-18,24H,3,16H2,1-2H3 |
InChI Key |
BGMWPQOWWTWAFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(C2=CC=CC=C21)N(C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-acetylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B11277527.png)
![N-(4-Fluorophenyl)-2-{[5-oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}butanamide](/img/structure/B11277534.png)
![N-(4-{7-Methylimidazo[12-A]pyrimidin-2-YL}phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B11277542.png)
![2-(5-Ethyl-1,3,4-oxadiazol-2-YL)-1-[(4-methylphenyl)methyl]-1H-indole](/img/structure/B11277549.png)
![4-Methoxy-1-(2-methylphenyl)-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B11277556.png)

![N-benzyl-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B11277572.png)
![(2E)-1-{5-[(4-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B11277594.png)


![{3,5-bis[(thiophen-2-ylmethyl)amino]-1H-1,2,4-triazol-1-yl}(4-methylphenyl)methanone](/img/structure/B11277609.png)

![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4-dimethoxybenzamide](/img/structure/B11277616.png)
